molecular formula C27H23ClN4O3S B2893231 N-(3-chlorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide CAS No. 892384-76-8

N-(3-chlorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide

Cat. No.: B2893231
CAS No.: 892384-76-8
M. Wt: 519.02
InChI Key: RSRFMTTXNSXOSG-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide is a structurally complex heterocyclic molecule featuring a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-hexaene) substituted with a hydroxymethyl group at position 11, a methyl group at position 14, and a 4-methylphenyl moiety at position 4. The acetamide side chain is attached via a sulfanyl linker at position 7 and includes a 3-chlorophenyl group.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O3S/c1-15-6-8-17(9-7-15)25-31-26-22(11-21-18(13-33)12-29-16(2)24(21)35-26)27(32-25)36-14-23(34)30-20-5-3-4-19(28)10-20/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRFMTTXNSXOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido-pyrano-pyrimidinyl structure, followed by the introduction of the chlorophenyl and hydroxymethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrido-pyrano-pyrimidinyl core.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The closest structural analogue is N-(2-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide (). Key differences include:

  • Chlorophenyl position: The target compound has a 3-chlorophenyl group, while the analogue has 2-chlorophenyl.
  • Phenyl ring substituent : The target compound’s 4-methylphenyl group contrasts with the analogue’s 4-methoxyphenyl. Methoxy groups increase polarity and hydrogen-bonding capacity, whereas methyl groups enhance lipophilicity (LogP), influencing solubility and membrane permeability .

Table 1: Structural and Property Comparison

Feature Target Compound Analog ()
Chlorophenyl position 3-chloro 2-chloro
Phenyl substituent 4-methyl 4-methoxy
Calculated LogP* Higher (methyl dominance) Lower (methoxy dominance)
Hydrogen-bonding potential Moderate (hydroxymethyl only) High (methoxy + hydroxymethyl)
Steric bulk at phenyl Moderate (methyl) High (methoxy)

*LogP values inferred from substituent contributions .

Methodological Approaches to Comparison

  • Graph-based structural analysis : emphasizes that graph-theoretical methods capture biochemical relevance better than bit-vector comparisons. The tricyclic core shared between the target and analogue would score high in graph similarity, while substituent differences would highlight divergence in electronic and steric properties .
  • Lumping strategy : suggests that compounds with similar cores but varying substituents (e.g., methyl vs. methoxy) may be grouped for computational efficiency. However, bioactivity differences due to substituent chemistry necessitate separate evaluation .

Implications for Bioactivity and Drug Design

  • Natural product (NP) likeness: notes that synthetic analogs of NPs often occupy similar chemical spaces but differ in substituent-driven properties. The target compound’s methyl group may enhance metabolic stability compared to the analogue’s methoxy group, which could be prone to demethylation .
  • Promiscuity risk: Tools like Hit Dexter 2.0 () could assess the likelihood of nonspecific binding. The target’s 3-chlorophenyl group may reduce promiscuity compared to ortho-substituted analogues due to reduced steric clashes .

Biological Activity

N-(3-chlorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide (CAS Number: 892383-44-7) is a complex organic compound with potential biological activities. This article reviews its biological activity based on current research findings, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C28H25ClN4O3SC_{28}H_{25}ClN_{4}O_{3}S with a molecular weight of approximately 533.04 g/mol. The structure includes a triazatricyclo moiety and a sulfanyl group that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Fungicidal Activity : Compounds in this class have shown effectiveness against various fungi such as Rizoctonia solani and Botrytis cinerea at concentrations as low as 50 μg/mL .
  • Bacterial Inhibition : Derivatives with similar structural features demonstrated substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 16 to 22 mm .

Enzyme Inhibition

The compound's structural components suggest potential as an inhibitor for various enzymes:

  • Acyl Coenzyme A Cholesterol Acyltransferase : Related compounds have been noted for their ability to inhibit this enzyme, which plays a crucial role in lipid metabolism .
  • Monoamine Oxidase : Inhibition of this enzyme could have implications for neurodegenerative diseases and mood disorders .

Synthesis and Screening

A study synthesized several derivatives of related compounds and evaluated their biological activities:

  • Synthesis Methodology : Compounds were synthesized using conventional and microwave-assisted methods.
  • Biological Screening : The synthesized derivatives were screened for their antimicrobial properties using the paper disc diffusion method.
    CompoundAntimicrobial ActivityInhibition Zone (mm)
    1Staphylococcus aureus20
    2Candida albicans18
    3Escherichia coli22

Therapeutic Potential

The diverse biological activities suggest potential therapeutic applications:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation in vitro.
  • Anti-inflammatory Properties : Compounds have been reported to exhibit anti-inflammatory effects in various models .

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